![molecular formula C10H10N4O2 B14340150 (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine CAS No. 106648-35-5](/img/structure/B14340150.png)
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to a glycine backbone
Métodos De Preparación
The synthesis of (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine typically involves the reaction of 4-cyanobenzaldehyde with glycine hydrazide under acidic or basic conditions. The reaction can be carried out in various solvents, including ethanol or methanol, and often requires refluxing to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar compounds to (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine include other hydrazone derivatives and Schiff bases. These compounds share similar structural features but differ in their specific functional groups and substituents. For example:
Hydrazone derivatives: Compounds like (E)-N-{[2-(4-Methoxyphenyl)hydrazinyl]methylidene}glycine have similar structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
106648-35-5 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-[[2-(4-cyanophenyl)hydrazinyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c11-5-8-1-3-9(4-2-8)14-13-7-12-6-10(15)16/h1-4,7,14H,6H2,(H,12,13)(H,15,16) |
Clave InChI |
ZCNANOGJZLFTET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)NNC=NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14340068.png)
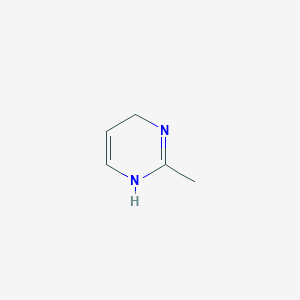
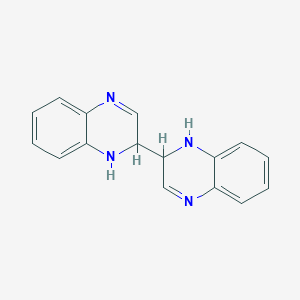


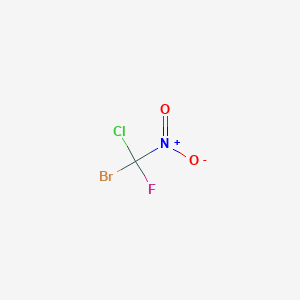
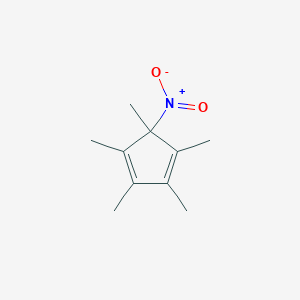
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
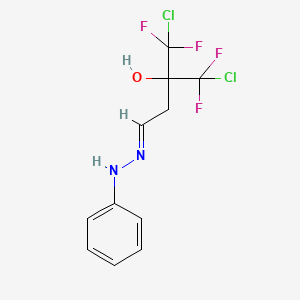
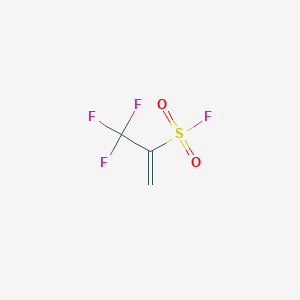

![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)

